molecular formula C7H9AsO3 B1605095 p-Toluenearsonic acid CAS No. 3969-54-8

p-Toluenearsonic acid

Cat. No.: B1605095
CAS No.: 3969-54-8
M. Wt: 216.07 g/mol
InChI Key: GODGOGGXLHQPBK-UHFFFAOYSA-N
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Description

p-Toluenearsonic acid is an organic compound that belongs to the class of arsonic acids. It is characterized by the presence of an arsonic acid group attached to a para-toluene ring. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p-Toluenearsonic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet industrial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: p-Toluenearsonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation states of arsenic.

    Reduction: Reduction reactions can convert it back to lower oxidation states.

    Substitution: The arsonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of arsenic pentoxide, while reduction can yield arsenic trioxide.

Scientific Research Applications

p-Toluenearsonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It has been studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of p-Toluenearsonic acid involves its interaction with molecular targets and pathways. The arsonic acid group can interact with various enzymes and proteins, leading to changes in their activity. This interaction can affect cellular processes and pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

    p-Toluenesulfonic acid: An organic sulfonic acid with similar structural features but different functional groups.

    Benzenearsonic acid: Another arsonic acid with a benzene ring instead of a toluene ring.

    Phenylarsinic acid: Similar to p-Toluenearsonic acid but with a phenyl group instead of a toluene group.

Uniqueness: this compound is unique due to the presence of the arsonic acid group attached to a para-toluene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

(4-methylphenyl)arsonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9AsO3/c1-6-2-4-7(5-3-6)8(9,10)11/h2-5H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODGOGGXLHQPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9AsO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192778
Record name p-Toluenearsonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3969-54-8
Record name As-(4-Methylphenyl)arsonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3969-54-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Toluenearsonic acid
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Record name p-Toluenearsonic acid
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Record name p-Toluenearsonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-tolylarsonic acid
Source European Chemicals Agency (ECHA)
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Record name 4-Toluenearsonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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